3,5-Dimethyl-1,2-dioxolane-3,5-diol

Description

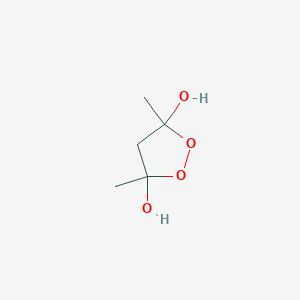

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyldioxolane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(6)3-5(2,7)9-8-4/h6-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWDBNAMVRLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OO1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275859 | |

| Record name | 3,5-Dimethyl-1,2-dioxolane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13784-51-5, 20566-41-0 | |

| Record name | 3,5-Dihydroxy-3,5-dimethyl-1,2-oxacyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13784-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1,2-dioxolane-3,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020566410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-1,2-dioxolane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,2-dioxolane-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Key Observations:

Toxicity Profile: this compound exhibits lower acute toxicity compared to 2-butanone peroxide, which causes irreversible ocular and respiratory damage .

Environmental Impact: All compounds except 2-butanone peroxide are readily biodegradable, suggesting reduced persistence in ecosystems . The higher log Pow of this compound (1.1) indicates moderate lipophilicity, though still lower than bioaccumulation thresholds .

Data Gaps :

Preparation Methods

Base-Catalyzed Transesterification

The synthesis of 4,5-dimethyl-1,3-dioxole-2-ketone involves a transesterification reaction between 3-hydroxy-2-butanone and dimethyl carbonate in the presence of alkali metal alcoholates (e.g., sodium propylate). This method could be adapted for 3,5-dimethyl-1,2-dioxolane-3,5-diol by substituting the starting materials with a diol precursor, such as 3,5-dimethyl-1,2-cyclohexanediol, and a carbonate donor.

Reaction Conditions :

-

Solvent : Aliphatic ethers (e.g., triethylene glycol dimethyl ether).

-

Temperature : 60–100°C for transesterification, followed by 110–160°C for cyclization.

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl group on the carbonyl carbon of dimethyl carbonate, forming a mixed carbonate intermediate. Subsequent elimination of methanol under elevated temperatures drives cyclization to form the dioxolane ring.

Oxidation-Hydrolysis Sequences

Peroxide-Mediated Oxidation

The preparation of 3,5-dimethylphenol involves oxidizing a methyl-substituted ketone intermediate using peralcohols (e.g., tert-butyl hydroperoxide). Adapting this method, this compound could be synthesized via oxidation of a dioxolane precursor followed by hydrolysis.

Key Steps :

-

Oxidation : Treatment of 3,5-dimethyl-1,2-dioxolane with a peralcohol in a non-protonic solvent (e.g., dichloromethane).

-

Hydrolysis : Acid- or base-catalyzed cleavage of the oxidized intermediate to yield the diol.

Conditions :

-

Oxidant : tert-Butyl hydroperoxide (1:2 molar ratio relative to substrate).

-

Hydrolysis Catalyst : Sulfuric acid or sodium hydroxide (1:2 molar ratio).

Comparative Analysis of Synthetic Routes

Notes :

-

Yields for transesterification are derived from analogous dioxole-2-ketone synthesis.

-

Oxidation-hydrolysis yields depend on precursor availability and reaction specificity.

Purification and Characterization

Recrystallization Techniques

Crude this compound may be purified using a recrystallization solvent (e.g., ethyl acetate) with activated carbon (0.01–0.2 g per gram of crude product). Post-crystallization, vacuum drying at 40–50°C ensures removal of residual solvents.

Analytical Validation

-

Purity : High-performance liquid chromatography (HPLC) (>99%).

-

Melting Point : 77–79°C (analogous to dioxole-2-ketone derivatives).

-

Spectroscopic Data : FT-IR (O-H stretch: 3200–3400 cm⁻¹; C-O-C: 1100–1250 cm⁻¹).

Industrial-Scale Considerations

The patent-scale synthesis of 4,5-dimethyl-1,3-dioxole-2-ketone demonstrates feasibility at the 50L reactor level, with yields exceeding 50%. Key scalability factors include:

-

Solvent Recovery : Fractional distillation of dimethyl carbonate and aliphatic ethers.

-

Catalyst Recycling : Neutralization and filtration of alkali metal residues.

Challenges and Limitations

-

Regioselectivity : Ensuring exclusive formation of the 3,5-dimethyl isomer requires precise control of reaction stoichiometry and temperature.

-

Byproduct Formation : Methanol and aliphatic ethers necessitate efficient distillation systems.

-

Oxidative Degradation : Peralcohol-based methods risk over-oxidation of sensitive diol groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.